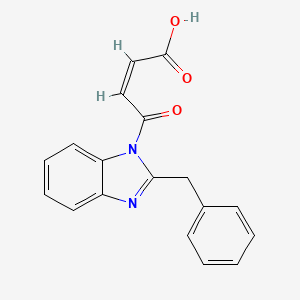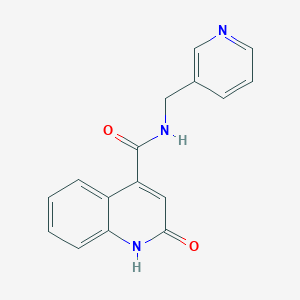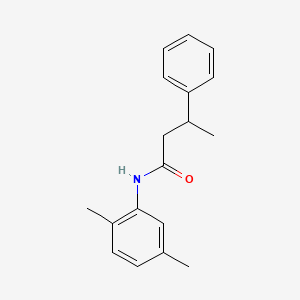
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione, also known as Nitrothiazolone, is a heterocyclic compound that has been widely studied due to its potential applications in various fields of research. This compound has been found to possess interesting biological properties, making it a valuable tool for scientific investigation.
Mecanismo De Acción
The mechanism of action of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential biomolecules, such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately results in the death of the microorganism.
Biochemical and Physiological Effects:
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been found to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the growth of several pathogenic microorganisms, including bacteria, fungi, and viruses. Additionally, 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been found to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a long shelf life. Additionally, it has been found to be stable under a wide range of conditions, making it a valuable tool for scientific investigation. However, one limitation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone is that it may exhibit cytotoxicity at high concentrations, limiting its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone. One area of research is the development of new drugs based on the structure of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone. Another area of research is the investigation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone's potential as an antioxidant and its effects on oxidative stress-related diseases. Additionally, the mechanism of action of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone could be further elucidated to better understand its impact on various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone can be achieved through various methods, including the reaction of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. Another method involves the reaction of 4-nitrobenzaldehyde with thiourea, followed by cyclization with chloroacetic acid. Both methods result in the formation of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone with high yields.
Aplicaciones Científicas De Investigación
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dioneone has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-8-5-16-9(13)10(8)6-1-3-7(4-2-6)11(14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJFMGQUKMSNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)


![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)

![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)



![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)

![3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4971955.png)